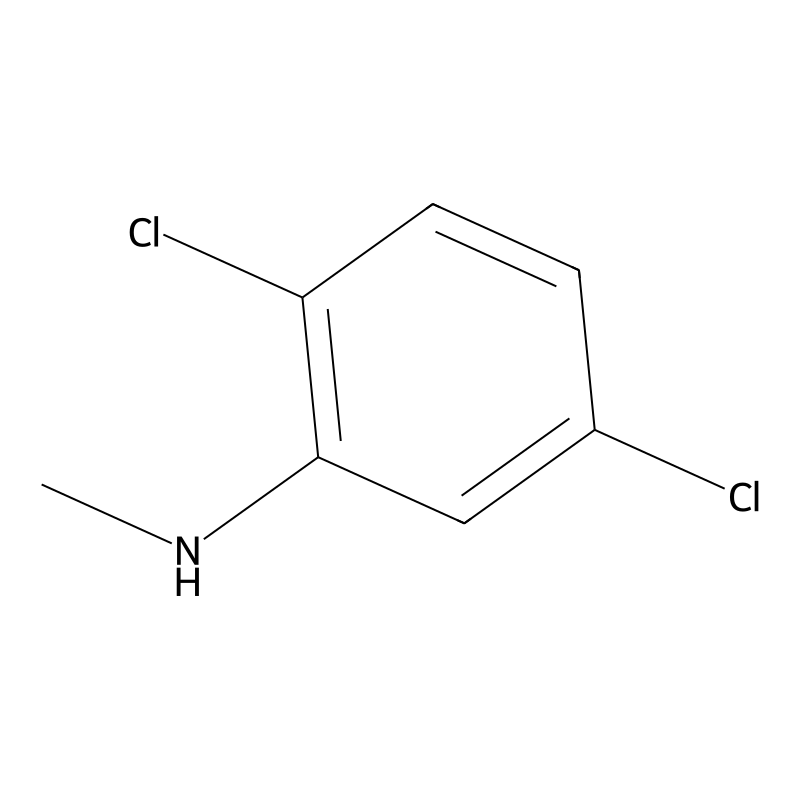2,5-dichloro-N-methylaniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential Precursor for Dye Synthesis
Aromatic amines with halogen substituents like 2,5-dichloro-N-methylaniline can serve as starting materials for the synthesis of various dyes (). The presence of the methyl group (CH3) and the two chlorine (Cl) atoms might influence the resulting dye's color and properties.
Bioconjugation Studies
The amine group (NHCH3) in 2,5-dichloro-N-methylaniline allows for potential attachment to biomolecules through various conjugation techniques. This could be useful in studies investigating biomolecule interactions or targeted drug delivery ().
Proteomics Research
2,5-Dichloro-N-methylaniline is an aromatic amine with the chemical formula C₇H₈Cl₂N. It features two chlorine substituents located at the 2 and 5 positions on the aniline ring, along with a methyl group attached to the nitrogen atom. This compound is structurally related to dichloroanilines and is characterized by its potential applications in various chemical syntheses and industrial processes.
The reactivity of 2,5-dichloro-N-methylaniline can be attributed to its electron-withdrawing chlorine atoms, which influence its nucleophilicity. The compound participates in nucleophilic substitution reactions and can undergo electrophilic aromatic substitution due to the presence of the amino group. Additionally, it has been studied for its interactions with isocyanates, where it acts as a blocking agent in the formation of polyisocyanates .
Research indicates that 2,5-dichloro-N-methylaniline exhibits biological activity, particularly in terms of toxicity. It has been classified under hazardous materials due to its potential harmful effects upon exposure. The compound may exhibit cytotoxicity and has been investigated for its effects on various biological systems, including potential mutagenic properties .
Several methods are available for synthesizing 2,5-dichloro-N-methylaniline:
- Chlorination of N-Methylaniline: This method involves the chlorination of N-methylaniline using chlorine or chlorinating agents, which selectively introduce chlorine atoms at the desired positions on the aromatic ring.
- Nitration followed by Reduction: Starting from N-methylaniline, nitration can be performed to introduce a nitro group at the appropriate position, followed by reduction to yield the amine with chlorine substituents.
- Direct Reaction with Chlorinated Aromatics: The compound can also be synthesized through direct coupling reactions involving chlorinated aromatic compounds and N-methylaniline derivatives .
2,5-Dichloro-N-methylaniline finds applications in various fields:
- Chemical Intermediates: It serves as an important intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
- Polymer Industry: The compound is utilized in the production of polyurethane foams and coatings due to its ability to act as a blocking agent for isocyanates .
- Research: It is used in laboratory studies focusing on reaction mechanisms involving substituted anilines.
Studies have shown that 2,5-dichloro-N-methylaniline interacts with various chemical agents, particularly isocyanates. Its reactivity can be influenced by factors such as temperature and concentration of reactants. The presence of chlorine substituents significantly alters its behavior compared to unsubstituted N-methylaniline, resulting in higher activation energies for certain reactions .
Several compounds share structural similarities with 2,5-dichloro-N-methylaniline. Here are some notable examples:
The unique positioning of chlorine atoms in 2,5-dichloro-N-methylaniline contributes to its distinct chemical properties and reactivity patterns compared to these similar compounds. The dichlorinated structure enhances its utility in specific applications while also increasing its biological activity profile.








